molecular formula C20H19N3O3 B2959417 1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole CAS No. 2380192-79-8

1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole

Cat. No.: B2959417
CAS No.: 2380192-79-8
M. Wt: 349.39
InChI Key: ITYZGJLDNOOUQR-UHFFFAOYSA-N
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Description

1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of benzodioxine, azetidine, and benzodiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxine ring, the introduction of the azetidine moiety, and the final coupling with the benzodiazole unit. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway . The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole is unique due to its combination of three distinct moieties, which confer specific chemical and biological properties. This unique structure allows for diverse applications and interactions that are not possible with simpler analogs .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-13-21-16-6-2-3-7-17(16)23(13)14-11-22(12-14)20(24)15-5-4-8-18-19(15)26-10-9-25-18/h2-8,14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYZGJLDNOOUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=C5C(=CC=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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